5-Fluoro-2,3-dihydrobenzofuran
Overview
Description
5-Fluoro-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C8H7FO It is a derivative of benzofuran, which is a heterocyclic compound consisting of a fused benzene and furan ringBenzofuran derivatives, including this compound, are known for their wide range of biological and pharmacological activities .
Mechanism of Action
Target of Action
5-Fluoro-2,3-dihydrobenzofuran, a benzofuran derivative, is known to interact with various biological targets. Benzofuran compounds are ubiquitous in nature and have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .
Mode of Action
It is known that benzofuran derivatives can stimulate the impulse propagation mediated transmitter release of the neurotransmitters dopamine, norepinephrine, and serotonin in the brain . This suggests that this compound may interact with its targets in a similar manner, leading to changes in neurotransmitter release and neuronal activity.
Biochemical Pathways
Benzofuran and its derivatives, including this compound, are key structural motifs and pharmacophores in many bioactive natural products and synthetic compounds They are involved in various biochemical pathways, although the specific pathways affected by this compound are not well-documented
Pharmacokinetics
It is known that benzofuran derivatives have been used in the treatment of various diseases, suggesting that they have favorable pharmacokinetic properties .
Result of Action
Some substituted benzofurans have been shown to have significant cell growth inhibitory effects on different types of cancer cells . This suggests that this compound may have similar effects.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound
Biochemical Analysis
Biochemical Properties
5-Fluoro-2,3-dihydrobenzofuran plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses, thereby impacting cellular homeostasis and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate or inhibit receptor-mediated signaling pathways by binding to receptor proteins and altering their conformation and activity . These interactions can lead to changes in gene expression, enzyme activity, and cellular responses.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, prolonged exposure to this compound can lead to the accumulation of degradation products, which may have different biological activities compared to the parent compound . Additionally, the temporal effects of this compound can vary depending on the experimental conditions, such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-tumor activities . At high doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . The threshold effects observed in these studies highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The primary metabolic pathway involves the cytochrome P450 enzymes, which catalyze the oxidation of this compound to form reactive intermediates . These intermediates can undergo further metabolic reactions, such as conjugation with glutathione or glucuronic acid, leading to the formation of more water-soluble metabolites that can be excreted from the body . The effects of this compound on metabolic flux and metabolite levels can vary depending on the specific metabolic pathway and the presence of other interacting compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. For instance, this compound can be transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette transporters . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of binding proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,3-dihydrobenzofuran can be achieved through various methods. One common approach involves the cyclization of 5-fluoro-2-hydroxybenzyl alcohol using acidic conditions. This method typically involves the use of a strong acid, such as sulfuric acid, to promote the cyclization reaction, resulting in the formation of the dihydrobenzofuran ring .
Another method involves the use of transition-metal-catalyzed cross-coupling reactions. For example, the O-aryl bond can be constructed via a palladium-catalyzed cross-coupling reaction between a 5-fluoro-2-bromophenol and an appropriate aryl halide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also a key consideration in industrial production to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,3-dihydrobenzofuran undergoes various types of chemical reactions, including:
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include this compound-3-one, this compound-3-ol, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
5-Fluoro-2,3-dihydrobenzofuran has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydrobenzofuran: Lacks the fluorine atom at the 5-position, resulting in different chemical properties and biological activities.
5-Methyl-2,3-dihydrobenzofuran:
5-Chloro-2,3-dihydrobenzofuran: Contains a chlorine atom at the 5-position, which may result in different pharmacological properties compared to the fluorine derivative.
Uniqueness
The presence of the fluorine atom in 5-Fluoro-2,3-dihydrobenzofuran enhances its lipophilicity and metabolic stability, making it a valuable compound in drug development. The fluorine atom also influences the compound’s electronic properties, potentially leading to unique biological activities compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
5-fluoro-2,3-dihydro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO/c9-7-1-2-8-6(5-7)3-4-10-8/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVTXINZFWRQOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60625470 | |
Record name | 5-Fluoro-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245762-35-0 | |
Record name | 5-Fluoro-2,3-dihydro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60625470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluor-2,3-dihydrobenzofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 5-Fluoro-2,3-dihydrobenzofuran in medicinal chemistry?
A1: While this compound itself doesn't possess direct biological activity as described in the provided research, it serves as a crucial building block in synthesizing more complex molecules with potential therapeutic applications. Specifically, it acts as a fragment within the structure of 5-(4-(this compound-7-yl)-2-hydroxy-4-methyl-2-(trifluoromethyl)pentylamino)-2-methylquinoline. This quinoline derivative exhibits anti-inflammatory properties by inhibiting lipopolysaccharide-induced cytokine interleukin-8 secretion in the human monocyte cell line THP-1. [] This highlights the importance of this compound as a starting point for developing novel drug candidates.
Q2: How is this compound synthesized?
A2: The synthesis of this compound involves a three-step process starting from 4-fluorophenol: []
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